molecular formula C10H6Cl2N2O B13711924 3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one

3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one

Cat. No.: B13711924
M. Wt: 241.07 g/mol
InChI Key: ZFJXQRSLWRZZPE-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one is a chemical compound characterized by the presence of a pyrazinone ring substituted with a 2,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,5-dichlorophenylhydrazine with a suitable pyrazinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinone derivatives, while substitution reactions can produce a variety of substituted pyrazinones.

Scientific Research Applications

3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
  • 3-(2,6-Dichlorophenyl)pyrazin-2(1H)-one
  • 3-(3,5-Dichlorophenyl)pyrazin-2(1H)-one

Uniqueness

3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15)

InChI Key

ZFJXQRSLWRZZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=CNC2=O)Cl

Origin of Product

United States

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